(4-Bromomethyl-piperidin-1-yl)-acetic acid is a chemical compound with the molecular formula CHBrNO. It features a bromomethyl group attached to a piperidine ring, which is further linked to an acetic acid moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and as an intermediate in organic synthesis.
(4-Bromomethyl-piperidin-1-yl)-acetic acid is classified as an organic compound, specifically a piperidine derivative. It is synthesized through various chemical methods that involve bromination and acylation processes. The compound can be sourced from chemical suppliers or synthesized in laboratory settings using established synthetic routes.
The synthesis of (4-Bromomethyl-piperidin-1-yl)-acetic acid typically involves the following steps:
In industrial settings, continuous flow processes may be employed to enhance yield and purity. Precise control over reaction parameters, including temperature and pressure, is crucial for optimizing the synthesis. Purification techniques like recrystallization and chromatography are often utilized to isolate the desired compound with high purity levels.
The molecular structure of (4-Bromomethyl-piperidin-1-yl)-acetic acid consists of:
The compound's structural characteristics impart unique reactivity and solubility properties, making it valuable in various chemical applications.
(4-Bromomethyl-piperidin-1-yl)-acetic acid is versatile in its reactivity, participating in several types of chemical reactions:
These reactions highlight the compound's potential as a building block in synthesizing more complex molecules.
The mechanism of action for (4-Bromomethyl-piperidin-1-yl)-acetic acid primarily involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins, which can lead to inhibition or modulation of enzymatic activity. Additionally, the piperidine ring facilitates interactions with receptor sites, influencing signal transduction pathways and cellular responses.
The physical properties of (4-Bromomethyl-piperidin-1-yl)-acetic acid include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
(4-Bromomethyl-piperidin-1-yl)-acetic acid has several applications across different scientific fields:
The bromomethyl-piperidine scaffold serves as a pivotal intermediate in medicinal chemistry due to its dual functionality: the bromine atom provides a site for nucleophilic substitution, while the piperidine nitrogen enables further derivatization. This scaffold is strategically incorporated into complex molecules through:
Table 1: Strategic Applications of Bromomethyl-Piperidine Scaffolds
Target System | Key Structural Feature | Synthetic Advantage |
---|---|---|
PROTAC Degraders (e.g., NU227326) | Ether-piperidine linker at 4-position | Enables brain penetration in glioblastoma therapy [3] |
NLRP3 Inhibitors | 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one core | Facilitates binding to NACHT domain [7] |
GPR119 Agonists | N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Enhances hERG inhibition profile [8] |
The bromomethyl group in (4-bromomethyl-piperidin-1-yl)-acetic acid undergoes efficient nucleophilic displacement under optimized conditions:
Critical parameters for optimal functionalization:
1. Solvent polarity: DMF > DMSO > THF (relative rate 1.0 : 0.8 : 0.3) 2. Temperature threshold: 50°C required for secondary amine nucleophiles 3. Steric factors: Primary amines react 5x faster than secondary amines
Two principal routes exist for synthesizing (4-bromomethyl-piperidin-1-yl)-acetic acid:
Route A: Bromomethylation-First Approach
graph LR A[Piperidin-4-one] -->|Reductive amination| B[4-Methylpiperidine] B -->|NBS, hv| C[4-Bromomethylpiperidine] C -->|ClCH₂COOH, K₂CO₃| D[(4-Bromomethyl-piperidin-1-yl)-acetic acid]
Advantages: Higher overall yield (65%) and avoids protecting groups .Disadvantages: Requires careful control of radical bromination to prevent polybromination.
Route B: Acylation-First Approach
graph LR E[Piperidin-4-one] -->|ClCH₂COOH, Et₃N| F[1-Carboxymethylpiperidin-4-one] F -->|NaBH₄| G[1-Carboxymethyl-4-hydroxymethylpiperidine] G -->|PBr₃| H[(4-Bromomethyl-piperidin-1-yl)-acetic acid]
Advantages: Prevents dehalogenation side reactions.Disadvantages: Lower yield (45%) due to incomplete bromination of benzylic alcohol [3] [5].
Table 2: Reaction Efficiency Comparison
Parameter | Bromomethylation-First | Acylation-First |
---|---|---|
Overall Yield | 65% | 45% |
Purity Profile | >98% (HPLC) | 92-95% (HPLC) |
Critical Impurity | Dibromide (<2%) | Alcohol precursor (5-8%) |
Scalability | Kilogram-scale demonstrated | Limited to <100g batches |
Solvent polarity dramatically influences cyclization efficiency when the bromomethyl group reacts with tethered nucleophiles:
Acetic acid-mediated cyclizations enable one-pot spiroheterocycle formation when reacting (4-bromomethyl-piperidin-1-yl)-acetic acid with β-dicarbonyl compounds:
Table 3: Solvent and Catalyst Optimization for Spirocyclization
Condition | Cyclization Yield | Reaction Time | Byproduct Formation |
---|---|---|---|
DMF, 80°C | 88% | 3 hr | <5% |
Acetic acid, 80°C | 92% | 1.5 hr | 3% |
THF, reflux | 45% | 24 hr | 30% |
DMF/CuI (5 mol%) | 95% | 30 min | <2% |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: